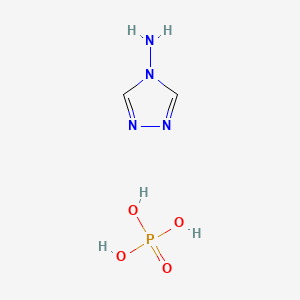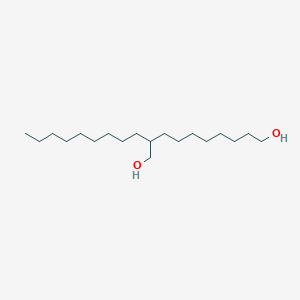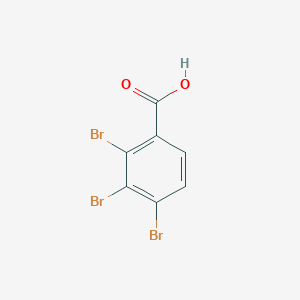
2-(4-Phenylphenyl)ethanol;sulfurous acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-(4-Phenylphenyl)ethanol; sulfurous acid is an organic compound that combines the structural features of both an alcohol and a sulfonic acid. This compound is characterized by the presence of a hydroxyl group (-OH) attached to an ethyl chain, which is further connected to a biphenyl structure. The sulfurous acid component introduces sulfonic acid functionality, making it a versatile compound in various chemical reactions and applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(4-Phenylphenyl)ethanol typically involves the nucleophilic aromatic substitution of a biphenyl halide with an appropriate nucleophile, followed by reduction to introduce the hydroxyl group. The reaction conditions often require the use of strong bases and high temperatures to facilitate the substitution reaction .
For the sulfurous acid component, the compound can be synthesized by the sulfonation of the hydroxyl-containing biphenyl derivative using sulfur trioxide or chlorosulfonic acid under controlled conditions .
Industrial Production Methods
Industrial production of this compound may involve continuous flow reactors to maintain optimal reaction conditions and ensure high yield. The use of catalysts and solvents that can be easily recycled is also common in industrial settings to enhance the efficiency and sustainability of the production process.
Chemical Reactions Analysis
Types of Reactions
2-(4-Phenylphenyl)ethanol undergoes several types of chemical reactions, including:
Reduction: The compound can be reduced to form various derivatives, depending on the reducing agent used.
Substitution: The biphenyl structure allows for electrophilic and nucleophilic substitution reactions, which can introduce various functional groups.
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide, and other strong oxidizing agents.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Strong bases like sodium hydride, nucleophiles such as amines or thiols.
Major Products Formed
Oxidation: Ketones, aldehydes.
Reduction: Alcohol derivatives.
Substitution: Functionalized biphenyl derivatives.
Scientific Research Applications
2-(4-Phenylphenyl)ethanol; sulfurous acid has a wide range of applications in scientific research:
Mechanism of Action
The mechanism of action of 2-(4-Phenylphenyl)ethanol; sulfurous acid involves its interaction with molecular targets through its hydroxyl and sulfonic acid groups. These functional groups can form hydrogen bonds and ionic interactions with various biomolecules, influencing their activity and function . The biphenyl structure also allows for π-π interactions with aromatic compounds, further enhancing its binding affinity and specificity .
Comparison with Similar Compounds
Similar Compounds
Biphenyl-2-ol: Similar structure but lacks the sulfonic acid functionality.
Phenylphenol: Contains a single phenyl group attached to a hydroxyl group.
Sulfonic acids: Compounds with similar sulfonic acid functionality but different aromatic structures.
Uniqueness
2-(4-Phenylphenyl)ethanol; sulfurous acid is unique due to its combination of a biphenyl structure with both hydroxyl and sulfonic acid functionalities. This dual functionality allows it to participate in a wide range of chemical reactions and interactions, making it a versatile compound in various fields of research and industry .
Properties
CAS No. |
37729-59-2 |
|---|---|
Molecular Formula |
C28H30O5S |
Molecular Weight |
478.6 g/mol |
IUPAC Name |
2-(4-phenylphenyl)ethanol;sulfurous acid |
InChI |
InChI=1S/2C14H14O.H2O3S/c2*15-11-10-12-6-8-14(9-7-12)13-4-2-1-3-5-13;1-4(2)3/h2*1-9,15H,10-11H2;(H2,1,2,3) |
InChI Key |
YVVRNKQLJKBCOV-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)C2=CC=C(C=C2)CCO.C1=CC=C(C=C1)C2=CC=C(C=C2)CCO.OS(=O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


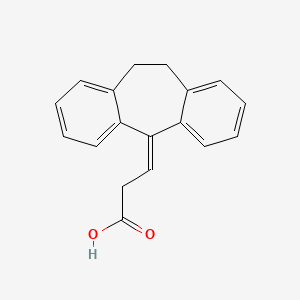
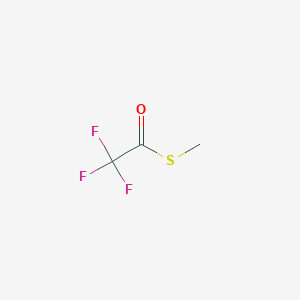
![2-[4-(Propylamino)phenyl]propanoic acid](/img/structure/B14668065.png)
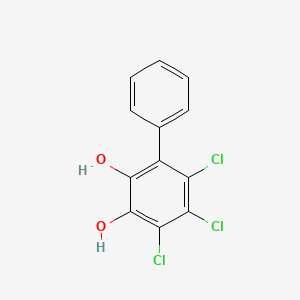
![7-Methyl-4,5-dihydrobenzo[h]indeno[1,7-bc]acridine](/img/structure/B14668082.png)
![N-[(2,2,2-Trichloroethoxy)carbonyl]-L-aspartic acid](/img/structure/B14668091.png)
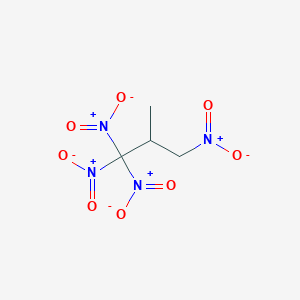
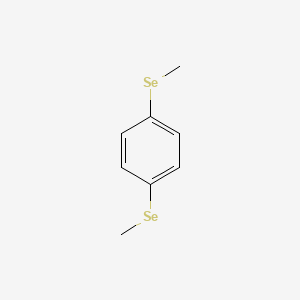
![4-[(4-Butylphenoxy)carbonyl]phenyl 4-methoxybenzoate](/img/structure/B14668100.png)
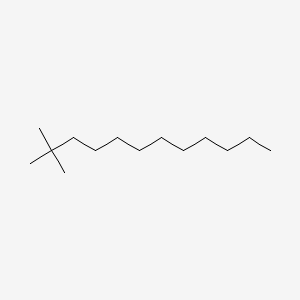
![[[4-Heptadecyl-6-(hydroxymethylamino)-1,3,5-triazin-2-yl]amino]methanol](/img/structure/B14668119.png)
